REACTION_SMILES
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[C:8]([CH3:9])([CH3:10])([CH3:11])[O:12][C:13](=[O:14])[N:15]1[CH2:16][CH2:17][N:18]([C:21](=[O:22])[CH:23]2[N:24]([C:29]([O:30][CH2:31][c:32]3[cH:33][cH:34][cH:35][cH:36][cH:37]3)=[O:38])[CH2:25][CH2:26][CH2:27][CH2:28]2)[CH2:19][CH2:20]1.[CH3:39][CH2:40][OH:41].[CH:1]1=[CH:6][CH:5]=[CH:4][CH2:3][CH2:2]1.[OH2:7]>>[C:8]([CH3:9])([CH3:10])([CH3:11])[O:12][C:13](=[O:14])[N:15]1[CH2:16][CH2:17][N:18]([C:21](=[O:22])[CH:23]2[NH:24][CH2:25][CH2:26][CH2:27][CH2:28]2)[CH2:19][CH2:20]1
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Name
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CC(C)(C)OC(=O)N1CCN(C(=O)C2CCCCN2C(=O)OCc2ccccc2)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCN(C(=O)C2CCCCN2C(=O)OCc2ccccc2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1=CCCC=C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCN(C(=O)C2CCCCN2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |